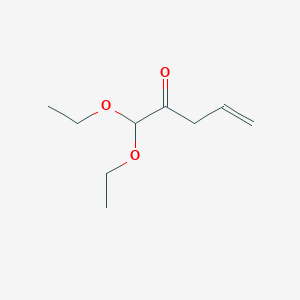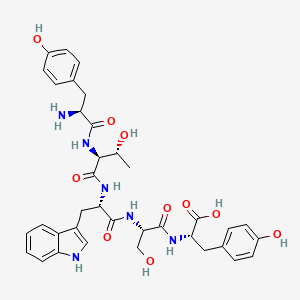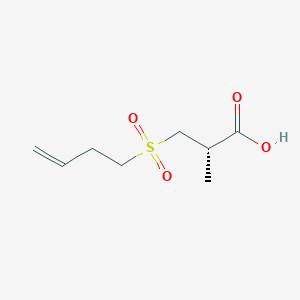
(2S)-3-(But-3-ene-1-sulfonyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(But-3-ene-1-sulfonyl)-2-methylpropanoic acid is an organic compound with a unique structure that includes a but-3-ene-1-sulfonyl group attached to a 2-methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(But-3-ene-1-sulfonyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as but-3-ene-1-sulfonyl chloride and 2-methylpropanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(But-3-ene-1-sulfonyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The but-3-ene-1-sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
(2S)-3-(But-3-ene-1-sulfonyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2S)-3-(But-3-ene-1-sulfonyl)-2-methylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(But-3-ene-1-sulfonyl)-2-methylpropanoic acid: shares similarities with other sulfonyl-containing compounds such as sulfonamides and sulfonylureas.
Sulfonamides: Known for their antibacterial properties and used in various pharmaceutical applications.
Sulfonylureas: Used as oral hypoglycemic agents in the treatment of diabetes.
Uniqueness
What sets this compound apart is its specific structure, which combines a but-3-ene-1-sulfonyl group with a 2-methylpropanoic acid backbone. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
824429-32-5 |
|---|---|
Molecular Formula |
C8H14O4S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
(2S)-3-but-3-enylsulfonyl-2-methylpropanoic acid |
InChI |
InChI=1S/C8H14O4S/c1-3-4-5-13(11,12)6-7(2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m1/s1 |
InChI Key |
FRUGMZQYZPWMHH-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CS(=O)(=O)CCC=C)C(=O)O |
Canonical SMILES |
CC(CS(=O)(=O)CCC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


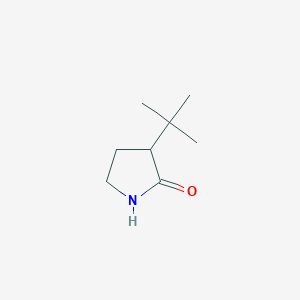

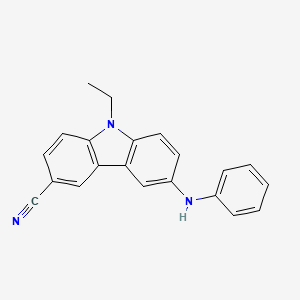
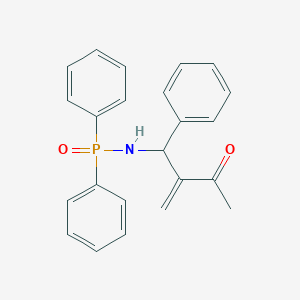
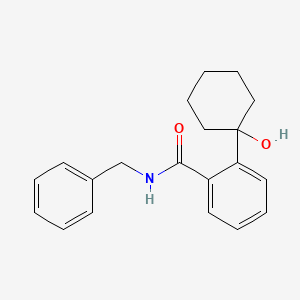
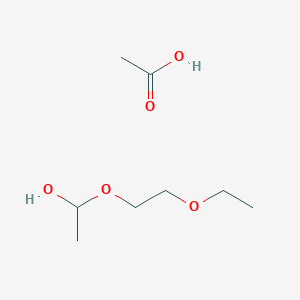
![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)
![Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14231380.png)

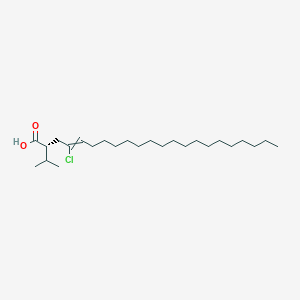
![Diethyl [(2,6-difluorophenyl)methyl]propanedioate](/img/structure/B14231392.png)
